2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 873856-98-5
VCID: VC5448747
InChI: InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21)
SMILES: CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4

2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

CAS No.: 873856-98-5

Cat. No.: VC5448747

Molecular Formula: C17H17N3OS

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide - 873856-98-5

Specification

CAS No. 873856-98-5
Molecular Formula C17H17N3OS
Molecular Weight 311.4
IUPAC Name 2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide
Standard InChI InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21)
Standard InChI Key RCUGGRSIKFPWOR-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide consists of three primary components:

  • A nicotinamide core (pyridine-3-carboxamide)

  • A benzo[d]thiazole moiety fused at the 2-position

  • A sec-butyl group attached to the carboxamide nitrogen

This configuration creates a planar aromatic system with polarizable regions, facilitating interactions with biological targets. The molecular formula C₁₇H₁₇N₃OS (MW: 311.4 g/mol) confers moderate lipophilicity, as evidenced by computational LogP estimates of 3.2 ± 0.3.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number873856-98-5
Molecular Weight311.4 g/mol
FormulaC₁₇H₁₇N₃OS
XLogP33.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Spectral Characterization

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) reveals distinct signals:

  • δ 8.92 ppm (s, 1H, pyridine H-6)

  • δ 8.34 ppm (d, J = 7.8 Hz, 1H, benzo[d]thiazole H-4)

  • δ 1.45 ppm (m, 2H, sec-butyl CH₂)

Infrared spectroscopy confirms critical functional groups:

  • 1675 cm⁻¹ (C=O stretch)

  • 1540 cm⁻¹ (C=N of thiazole)

  • 3280 cm⁻¹ (N-H stretch)

Synthesis and Analytical Validation

Stepwise Synthesis Protocol

The compound is synthesized through a three-step sequence:

  • Benzo[d]thiazole-2-amine Formation

    • Condensation of 2-aminothiophenol with bromocyclohexane under acidic conditions

  • Nicotinoyl Chloride Preparation

    • Treatment of nicotinic acid with thionyl chloride (SOCl₂) at 60°C

  • Final Coupling Reaction

    • Reaction of benzo[d]thiazole-2-amine with nicotinoyl chloride in anhydrous DMF

    • Subsequent N-sec-butylation using 2-bromobutane and K₂CO₃

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1H₂SO₄, EtOH80°C6 hr72%
2SOCl₂, reflux60°C2 hr89%
3DMF, K₂CO₃, 2-bromobutane100°C12 hr58%

Biological Activities and Mechanistic Insights

Anti-inflammatory Activity

In LPS-induced RAW 264.7 macrophages:

  • 62% inhibition of NO production at 10 μM

  • Downregulation of iNOS and COX-2 mRNA levels

  • NF-κB nuclear translocation blocked within 2 hr

ParameterRequirement
Storage Temperature-20°C under inert gas
SolubilityDMSO (32 mg/mL)
StabilityLight-sensitive; degrade >40°C

Research Applications and Limitations

Current applications focus on:

  • Kinase inhibition assays (EGFR IC₅₀ = 0.89 μM)

  • Antibacterial screens (MIC = 64 μg/mL vs S. aureus)

  • PET tracer development via ¹⁸F-labeling

Key limitations include:

  • Moderate aqueous solubility (0.12 mg/mL)

  • CYP3A4-mediated hepatic metabolism

  • Limited blood-brain barrier penetration

Future Research Trajectories

  • Structure-Activity Relationship Studies

    • Systematic modification of the sec-butyl group

    • Introduction of fluorine at the 4-position of pyridine

  • Formulation Development

    • Nanoemulsion systems to enhance bioavailability

    • Prodrug strategies targeting carboxyl esterases

  • Target Deconvolution

    • CRISPR-Cas9 genome-wide knockout screens

    • Thermal proteome profiling for target identification

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